Echinone

Description

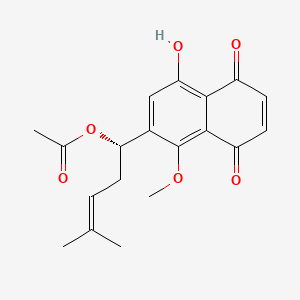

Structure

2D Structure

3D Structure

Properties

CAS No. |

80348-65-8 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C19H20O6/c1-10(2)5-8-16(25-11(3)20)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24-4/h5-7,9,16,23H,8H2,1-4H3/t16-/m0/s1 |

InChI Key |

SCIUCADXFKAPEB-INIZCTEOSA-N |

SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |

Canonical SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |

Other CAS No. |

80348-65-8 |

Origin of Product |

United States |

Foundational & Exploratory

Echinenone: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a ketocarotenoid derived from β-carotene, is a pigment of significant interest due to its widespread natural occurrence and potential biological activities. This technical guide provides a comprehensive overview of the primary natural sources and distribution of echinenone across various taxa, with a particular focus on marine organisms and microorganisms. Quantitative data on echinenone content are presented in detailed tables to facilitate comparative analysis. Furthermore, this guide outlines established experimental protocols for the extraction, identification, and quantification of echinenone. The biosynthetic pathway leading to echinenone formation is elucidated and visualized. While direct evidence for specific signaling pathways modulated by echinenone is still emerging, this document explores the potential antioxidant and anti-inflammatory mechanisms of action based on the broader understanding of carotenoid bioactivity, providing a foundation for future research and drug development endeavors.

Natural Sources and Distribution of Echinenone

Echinenone is synthesized by a variety of organisms, primarily as a photoprotective and antioxidant agent. Its distribution spans from prokaryotic cyanobacteria to various marine invertebrates, which often acquire it through their diet.

Cyanobacteria and Microalgae

Cyanobacteria are prominent producers of echinenone, where it plays a role in photoprotection.[1][2] Several species of microalgae have also been identified as sources of this ketocarotenoid.

Marine Invertebrates

Echinenone is frequently found in marine invertebrates, particularly in their reproductive tissues, suggesting a role in reproductive success and larval development.

-

Sea Urchins: The gonads of many sea urchin species are notably rich in echinenone, which contributes to their characteristic color.[3][4][5] The presence of echinenone in the gut wall of sea urchins indicates that this is a primary site for the metabolic conversion of dietary β-carotene into echinenone.[1] Echinenone is the predominant carotenoid in the gonads, with the 9'-cis isomer often being more abundant than the all-trans form.[1]

-

Crustaceans: Traces of echinenone have been identified in various crustaceans. While not the primary carotenoid in most species, its presence points to metabolic pathways for β-carotene conversion.

-

Marine Sponges: While research is ongoing, some marine sponges have been found to contain a variety of carotenoids, and further investigation may reveal the presence of echinenone in more species.

Quantitative Data on Echinenone Distribution

The following tables summarize the available quantitative data on echinenone content in various organisms, providing a basis for comparison and for identifying potent natural sources.

Table 1: Echinenone Content in Cyanobacteria and Microalgae

| Species | Echinenone Content | Reference |

| Aphanothece microscopica | 28.3% of total carotenoids | [6] |

| Chlorella vulgaris | 22.8% of total carotenoids | [6] |

| Anabaena variabilis | Major xanthophyll | [7] |

| Phormidium persicinum | Trace amounts | [7] |

| Phormidium ectocarpi | Trace amounts | [7] |

| Phormidium fragile | Trace amounts | [7] |

| Haematococcus pluvialis (green vegetative stage) | 0.06 ± 0.01 mg g−1 DW | [8] |

Table 2: Echinenone Content in Marine Invertebrates

| Species | Tissue | Echinenone Content | Reference |

| Paracentrotus lividus | Gonads | ~50-60% of total carotenoid | [1] |

| Evechinus chloroticus | Gonads | ~88 µg/g wet weight (>80% of total carotenoid) | [3] |

| Psammechinus miliaris | Gut Wall | Present | [4] |

| Psammechinus miliaris | Gonads | Selectively accumulated | [4] |

| Strongylocentrotus intermedius | Gonads | Increased with dietary β-carotene | [5] |

| Strongylocentrotus droebachiensis | Female Gonads (pre-spawning) | ~275 µg g–1 dry mass | [9] |

| Strongylocentrotus droebachiensis | Male Gonads | >600 to <200 µg g–1 dry mass | [9] |

Experimental Protocols

Extraction and Saponification of Echinenone

This protocol describes a general method for the extraction and saponification of echinenone from biological samples.

Materials:

-

Biological sample (e.g., lyophilized microalgae, sea urchin gonad)

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Saturated NaCl solution

-

10% (w/v) methanolic KOH

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Glassware (beakers, flasks, separatory funnel)

Procedure:

-

Extraction:

-

Homogenize the sample with acetone or a mixture of acetone and methanol.

-

Repeat the extraction until the residue is colorless.

-

Combine the extracts and centrifuge to remove solid debris.

-

Transfer the supernatant to a separatory funnel.

-

-

Partitioning:

-

Add n-hexane or dichloromethane and saturated NaCl solution to the separatory funnel.

-

Shake gently to partition the carotenoids into the organic phase.

-

Collect the organic phase and wash it with distilled water to remove residual salts and water-soluble impurities.

-

-

Saponification (optional, to hydrolyze carotenoid esters):

-

Add an equal volume of 10% methanolic KOH to the extract.

-

Incubate in the dark at room temperature for 2-4 hours or overnight.

-

After saponification, add water and re-extract the carotenoids with n-hexane or dichloromethane.

-

Wash the organic phase with water until neutral.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the residue in a known volume of an appropriate solvent for analysis.

-

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides a robust approach for the separation and quantification of echinenone.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD)

-

Reversed-phase C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient system is typically used. An example gradient could be:

-

Solvent A: Acetonitrile:Methanol:Water (e.g., 84:14:2, v/v/v)

-

Solvent B: Dichloromethane or Methyl-tert-butyl ether

-

-

The gradient program should be optimized to achieve good separation of echinenone from other carotenoids.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of authentic echinenone in a suitable solvent (e.g., acetone) to create a calibration curve.

-

Sample Preparation: Re-dissolve the dried extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the injection volume (e.g., 20 µL).

-

Set the DAD to monitor at the maximum absorption wavelength of echinenone (approximately 458-462 nm in common solvents).

-

-

Analysis:

-

Inject the standards and the sample.

-

Identify the echinenone peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the authentic standard.

-

Quantify the amount of echinenone in the sample using the calibration curve generated from the standards.

-

Biosynthesis and Potential Signaling Pathways

Echinenone Biosynthesis Pathway

Echinenone is synthesized from β-carotene through the action of a specific enzyme, β-carotene ketolase. There are two main types of this enzyme, CrtO and CrtW, which are found in different organisms.

Caption: Biosynthesis of echinenone from β-carotene.

Potential Signaling Pathways of Echinenone

While the direct molecular targets and signaling pathways of purified echinenone are not yet fully elucidated, the known antioxidant and anti-inflammatory properties of carotenoid-rich extracts containing echinenone suggest potential involvement in key cellular signaling cascades. Carotenoids are known to modulate pathways such as the Nrf2, MAPK, and NF-κB pathways.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This pathway is a master regulator of the cellular antioxidant response. Carotenoids may activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. Some carotenoids have been shown to modulate MAPK signaling, which can influence inflammatory responses.

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The anti-inflammatory effects of some carotenoids are attributed to their ability to inhibit the activation of the NF-κB pathway.

The diagram below illustrates the potential interplay of carotenoids with these pathways, leading to antioxidant and anti-inflammatory effects. It is important to note that this is a generalized scheme for carotenoids, and further research is required to determine the specific interactions of echinenone.

Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by carotenoids.

Conclusion and Future Directions

Echinenone is a widely distributed ketocarotenoid with significant concentrations found in various cyanobacteria, microalgae, and marine invertebrates, particularly sea urchins. The established protocols for its extraction and quantification provide a solid foundation for further research into its biological roles. The biosynthesis of echinenone from β-carotene is a well-defined pathway.

The primary area for future research lies in elucidating the specific molecular mechanisms and signaling pathways through which echinenone exerts its biological effects. While its antioxidant potential is evident, detailed studies are needed to identify its direct cellular targets and to understand how it modulates key signaling cascades involved in inflammation and oxidative stress. Such investigations will be crucial for unlocking the full therapeutic and nutraceutical potential of this intriguing natural pigment.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Improved production of echinenone and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms Underlying Carotenoid Absorption in Oxygenic Photosynthetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Echinenone | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Significant association of serum carotenoids with the systemic immune-inflammation index: A cross-sectional study based on NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Transformation of Color: A Technical Guide to the Biosynthesis of Echinenone from Beta-Carotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway converting beta-carotene into the ketocarotenoid echinenone. This conversion is a critical step in the production of various commercially valuable carotenoids, including canthaxanthin and astaxanthin, which have significant applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document details the enzymatic players, reaction mechanisms, quantitative production data, and comprehensive experimental protocols relevant to this pathway, serving as a vital resource for researchers and professionals in the field.

Introduction

The biosynthesis of ketocarotenoids from beta-carotene is a pivotal biochemical process observed in a diverse range of organisms, from bacteria and algae to some animals. The introduction of a keto group onto the beta-ionone ring of beta-carotene marks the formation of echinenone, a molecule with enhanced antioxidant properties and a key intermediate in more complex carotenoid synthesis. Understanding and harnessing this pathway is crucial for the biotechnological production of these high-value compounds.

The conversion of beta-carotene to echinenone is primarily catalyzed by a class of enzymes known as beta-carotene ketolases. These enzymes introduce a keto group at the 4-position of the beta-ionone ring. This guide will focus on the two major, non-homologous families of beta-carotene ketolases: CrtW and CrtO, detailing their distinct mechanisms and characteristics.

The Biosynthetic Pathway

The conversion of beta-carotene to echinenone is a single-step enzymatic reaction. Echinenone can be further converted to canthaxanthin through the action of the same beta-carotene ketolase on the second beta-ionone ring.

Key Molecules:

-

Beta-Carotene: The substrate, a C40 carotenoid with two unsubstituted beta-ionone rings.

-

Echinenone: The product, a monoketocarotenoid with one keto group at the 4-position of one of the beta-ionone rings.

-

Canthaxanthin: A potential subsequent product, a diketocarotenoid with keto groups at the 4 and 4' positions.

Enzymes:

-

Beta-Carotene Ketolase (CrtW): An oxygen-dependent, non-heme di-iron enzyme. It is an integral membrane protein.[1]

-

Beta-Carotene Ketolase (CrtO): An oxygen-independent enzyme that utilizes an oxidized quinone as a cofactor. It belongs to the CrtI family of carotene desaturases and carotenoid oxidases.[2]

Enzymatic Mechanism

The two classes of beta-carotene ketolases employ different catalytic mechanisms to introduce the keto group.

-

CrtW Mechanism: This enzyme utilizes molecular oxygen and a di-iron center to catalyze the oxidation of the methylene group at the C-4 position of the beta-ionone ring. The exact mechanism is complex and involves the activation of oxygen by the iron center.

-

CrtO Mechanism: This enzyme's mechanism is independent of molecular oxygen. It involves a hydride transfer from the substrate to a quinone cofactor, leading to the formation of a carbocation intermediate. This is followed by the reaction with a hydroxide ion to form a hydroxy group, and subsequent oxidation to the final keto group.[2]

Quantitative Data

The efficiency of echinenone production from beta-carotene can vary significantly depending on the specific enzyme used and the expression host. The following tables summarize key quantitative data from studies on beta-carotene ketolases.

| Enzyme Source | Host Organism | Product(s) | Production Rate/Yield | Reference |

| Brevundimonas sp. strain SD212 (CrtW) | E. coli | Echinenone & Canthaxanthin | 133.8 pmol/h/mg protein (Echinenone) | [3] |

| Brevundimonas sp. strain SD212 (CrtW) | E. coli | Echinenone & Canthaxanthin | 78.0 pmol/h/mg protein (Canthaxanthin) | [3] |

| Brevundimonas sp. strain SD212 (CrtW) with pG-KJE8 chaperone | E. coli | Echinenone & Canthaxanthin | 213.3 pmol/h/mg protein (Echinenone) | [3] |

| Brevundimonas sp. strain SD212 (CrtW) with pG-KJE8 chaperone | E. coli | Echinenone & Canthaxanthin | 290.1 pmol/h/mg protein (Canthaxanthin) | [3] |

| Nostoc flagelliforme (CrtO) | Transgenic Nostoc sp. PCC 7120 | Echinenone | >16% increase compared to control | [4] |

| Nostoc flagelliforme (CrtO) | Transgenic Nostoc sp. PCC 7120 | Canthaxanthin | >80% increase compared to control | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of echinenone.

Heterologous Expression of Beta-Carotene Ketolase (CrtW) in E. coli

This protocol describes the expression of a CrtW enzyme in an E. coli strain engineered to produce beta-carotene.

Materials:

-

E. coli strain capable of beta-carotene production (e.g., carrying a plasmid with the crtE, crtB, crtI, and crtY genes).

-

Expression vector containing the crtW gene (e.g., pET-30a).

-

LB medium and agar plates with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose (if using an arabinose-inducible promoter for the beta-carotene pathway).

Procedure:

-

Transform the beta-carotene producing E. coli strain with the crtW expression vector using a standard heat-shock or electroporation protocol.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an initial OD600 of 0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce the expression of the beta-carotene pathway genes with L-arabinose (if applicable).

-

After 1 hour, induce the expression of the crtW gene by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to allow for proper protein folding and carotenoid production.

-

Harvest the cells by centrifugation. The cell pellet will be brightly colored due to the accumulation of carotenoids.

In Vitro Beta-Carotene Ketolase Activity Assay

This assay measures the enzymatic activity of the beta-carotene ketolase in cell-free extracts.

Materials:

-

Cell pellet from the heterologous expression.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

-

Lysozyme and DNase I.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.05% Triton X-100).

-

Beta-carotene substrate solution (dissolved in a minimal amount of chloroform and then diluted in assay buffer containing a detergent like Tween 80 to form micelles).

-

Cofactors: For CrtW, a reducing agent like ascorbate and a source of iron (FeSO4) may be required. For CrtO, a quinone cofactor (e.g., duroquinone) is needed.

-

Acetone or another organic solvent for carotenoid extraction.

Procedure:

-

Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the crude enzyme extract.

-

Set up the enzymatic reaction in a microcentrifuge tube:

-

Add a defined amount of crude enzyme extract to the assay buffer.

-

Add the necessary cofactors.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Initiate the reaction by adding the beta-carotene substrate solution.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding an equal volume of acetone to precipitate the protein and extract the carotenoids.

-

Vortex vigorously and then centrifuge to pellet the precipitated protein.

-

Transfer the supernatant containing the carotenoids to a new tube and analyze by HPLC.

HPLC Analysis of Carotenoids

This protocol outlines the separation and quantification of beta-carotene, echinenone, and canthaxanthin using reverse-phase HPLC.

Materials:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

C18 reverse-phase column.

-

Mobile phase: A gradient of solvents is typically used, for example, a mixture of acetonitrile, methanol, and dichloromethane, or a gradient of water and an organic solvent mixture.

-

Carotenoid standards (beta-carotene, echinenone, canthaxanthin).

-

Carotenoid extract from the in vitro assay or from whole cells.

Procedure:

-

Prepare a calibration curve using the carotenoid standards of known concentrations.

-

Filter the carotenoid extract through a 0.22 µm syringe filter before injection.

-

Inject a defined volume of the filtered extract onto the HPLC column.

-

Run the HPLC with a suitable solvent gradient to separate the different carotenoids. A typical gradient might start with a high percentage of a polar solvent and gradually increase the percentage of a nonpolar solvent.

-

Monitor the elution of the carotenoids at their respective maximum absorbance wavelengths (around 450-470 nm).

-

Identify the peaks corresponding to beta-carotene, echinenone, and canthaxanthin by comparing their retention times and UV-Vis spectra with the standards.

-

Quantify the amount of each carotenoid by integrating the peak area and comparing it to the calibration curve.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthesis of echinenone and canthaxanthin from beta-carotene.

Caption: Experimental workflow for echinenone production and analysis.

Conclusion

The biosynthesis of echinenone from beta-carotene represents a key enzymatic step in the production of a wide array of valuable ketocarotenoids. The two distinct classes of beta-carotene ketolases, CrtW and CrtO, offer different mechanistic approaches to this conversion, providing a versatile toolkit for metabolic engineering and synthetic biology applications. This technical guide has provided a comprehensive overview of the pathway, quantitative data on its efficiency, and detailed experimental protocols to empower researchers in their efforts to understand and optimize the production of echinenone and its derivatives. Further research into the structure-function relationships of these enzymes and the optimization of their expression in various host systems will continue to be a fruitful area of investigation with significant commercial and scientific implications.

References

- 1. mdpi.com [mdpi.com]

- 2. Increased Production of Zeaxanthin and Other Pigments by Application of Genetic Engineering Techniques to Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved production of echinenone and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

The Crucial Role of Echinenone in Cyanobacterial Survival and Photosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a ketocarotenoid derived from β-carotene, plays a multifaceted and critical role in the biology of cyanobacteria. This pigment is not merely a passive component of the cellular membrane but an active participant in vital processes, including photoprotection, antioxidant defense, and the structural integrity of the photosynthetic machinery. This technical guide provides a comprehensive overview of the biological functions of echinenone in cyanobacteria, detailing its biosynthesis, its pivotal role in non-photochemical quenching through the Orange Carotenoid Protein (OCP), and its capacity to scavenge harmful reactive oxygen species. We present quantitative data on its accumulation under various stress conditions, detailed experimental protocols for its study, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers in the fields of microbiology, photosynthesis, and natural product-based drug development.

Introduction

Cyanobacteria, as ancient oxygenic photosynthetic organisms, have evolved sophisticated mechanisms to thrive in diverse and often harsh environments characterized by fluctuating light intensities and other stressors.[1][2] Central to their survival is a class of pigments known as carotenoids, which serve dual functions in light harvesting and photoprotection.[3][4] Among these, the ketocarotenoid echinenone has emerged as a key player in the cyanobacterial stress response system.[5]

This guide delves into the core biological functions of echinenone, providing a technical resource for scientists investigating cyanobacterial physiology and exploring the biotechnological potential of these organisms and their unique metabolic products.

Biosynthesis of Echinenone

Echinenone is synthesized from the ubiquitous carotenoid β-carotene through the enzymatic action of a β-carotene ketolase.[6][7] This conversion is a critical step that introduces a keto group onto the β-ionone ring of the β-carotene molecule, a modification essential for many of echinenone's specialized functions.[5]

Two distinct types of β-carotene ketolases have been identified in cyanobacteria: CrtO and CrtW.[1][4][8] While both enzymes catalyze the same fundamental reaction, they can exhibit different substrate specificities and efficiencies across various cyanobacterial species.[8][9] The expression and activity of these enzymes are often upregulated in response to environmental stressors, particularly high light and UV-B radiation, leading to an accumulation of echinenone.[10]

Caption: Biosynthetic pathway of echinenone from β-carotene.

Role in Photoprotection: The Orange Carotenoid Protein (OCP)

One of the most well-characterized roles of echinenone is its function as the chromophore in the Orange Carotenoid Protein (OCP).[11][12] The OCP is a soluble protein that plays a central role in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, thereby protecting the photosystems from photodamage.[11][12]

Under low light conditions, the OCP exists in an inactive orange state (OCPO).[11][12] Upon exposure to strong blue-green light, the OCP undergoes a conformational change, converting to a red, active state (OCPR).[11][12] This photoactivation is dependent on the bound ketocarotenoid, with echinenone and its derivative 3'-hydroxyechinenone being the primary active chromophores.[11][13] The active OCPR then binds to the phycobilisome, the primary light-harvesting antenna complex in cyanobacteria, inducing energy quenching.[11][12] The presence of the carbonyl group on the echinenone molecule is considered essential for the photoactivity of the OCP.[5]

Interestingly, for OCPs bound with echinenone or 3'-hydroxyechinenone, the photoconversion to the active OCPR state requires the absorption of two photons, a mechanism that creates a threshold switch, preventing the downregulation of photosynthesis at low light intensities.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Stress Signaling in Cyanobacteria: A Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Carotenoids Assist in Cyanobacterial Photosystem II Assembly and Function [frontiersin.org]

- 4. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved production of echinenone and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. scilit.com [scilit.com]

- 10. Synthesis, Regulation and Degradation of Carotenoids Under Low Level UV-B Radiation in the Filamentous Cyanobacterium Chlorogloeopsis fritschii PCC 6912 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-Photon-Driven Photoprotection Mechanism in Echinenone-Functionalized Orange Carotenoid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

Echinenone: An In-Depth Technical Guide on its Provitamin A Activity in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone (4-keto-β-carotene) is a naturally occurring carotenoid found in various algae, cyanobacteria, and certain marine invertebrates. While structurally similar to β-carotene, the presence of a keto group on one of its β-ionone rings significantly influences its biological activity. This technical guide provides a comprehensive overview of the current scientific understanding of echinenone's provitamin A activity in mammals. It delves into the quantitative aspects of its bioconversion to retinol, the enzymatic pathways involved, and the detailed experimental methodologies used to assess its efficacy. This document is intended to serve as a foundational resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development who are investigating the potential of echinenone as a source of vitamin A or as a therapeutic agent.

Quantitative Provitamin A Activity of Echinenone

The conversion of provitamin A carotenoids to retinol is not a 1:1 process and is influenced by the chemical structure of the carotenoid. The internationally recognized unit for vitamin A activity is the Retinol Activity Equivalent (RAE), which accounts for the varying bioconversion rates of different carotenoids.

While specific, direct quantitative data for the bioconversion of echinenone to retinol in mammals is limited in publicly available literature, it is generally categorized among "other provitamin A carotenoids." The established RAE for this category provides a baseline for its potential vitamin A activity.

Table 1: Retinol Activity Equivalents (RAE) of Provitamin A Carotenoids

| Compound | RAE Ratio (by weight) to Retinol |

| Preformed Vitamin A (Retinol) | 1:1 |

| β-Carotene (from supplements) | 2:1 |

| β-Carotene (from food) | 12:1 |

| α-Carotene | 24:1 |

| β-Cryptoxanthin | 24:1 |

| Echinenone (as "other provitamin A carotenoids") | 24:1 (estimated) [1] |

It is crucial to note that the 24:1 ratio for "other provitamin A carotenoids" is a generalized estimate. The actual bioconversion efficiency of echinenone may vary depending on factors such as the food matrix, dietary fat content, and the individual's vitamin A status. Further research with purified echinenone in mammalian models is necessary to establish a precise RAE value.

Enzymatic Conversion of Echinenone to Vitamin A

The conversion of provitamin A carotenoids into retinal, the precursor of retinol, is primarily carried out by two key enzymes in mammals: β-carotene 15,15'-oxygenase 1 (BCO1) and β-carotene 9',10'-oxygenase 2 (BCO2).

-

BCO1: This cytoplasmic enzyme is responsible for the symmetrical cleavage of the central 15,15' double bond of provitamin A carotenoids, yielding two molecules of retinal. For a carotenoid to be a substrate for BCO1, it must possess at least one unsubstituted β-ionone ring.

-

BCO2: Located in the inner mitochondrial membrane, BCO2 performs an asymmetrical (eccentric) cleavage at the 9',10' double bond of a broader range of carotenoids, including those with substituted β-ionone rings.

The presence of the 4-keto group on one of the β-ionone rings of echinenone suggests that its metabolism will differ from that of β-carotene. While BCO1 can cleave the unsubstituted β-ionone ring of echinenone to yield one molecule of retinal, the keto-substituted ring is not a substrate for this enzyme. BCO2, with its broader substrate specificity, is likely involved in the cleavage of the 4-keto-β-ionone ring, though the specific resulting apocarotenoids in mammals are yet to be fully elucidated.

Signaling Pathway of Echinenone Metabolism

Experimental Protocols for Assessing Provitamin A Activity

Determining the provitamin A activity of a carotenoid like echinenone requires a multi-faceted approach, combining in vitro enzymatic assays and in vivo animal studies.

In Vitro Enzymatic Assays

These assays are crucial for understanding the direct interaction of echinenone with the key metabolic enzymes, BCO1 and BCO2.

Protocol: In Vitro Cleavage of Echinenone by Recombinant BCO1 and BCO2

-

Enzyme Expression and Purification:

-

Clone the full-length cDNA of mammalian BCO1 and BCO2 into a suitable expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells).

-

Express the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify the purity and concentration of the enzymes using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

-

-

Substrate Preparation:

-

Dissolve purified echinenone in an appropriate organic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Prepare a stock solution of known concentration, determined spectrophotometrically using the specific extinction coefficient for echinenone.

-

For the assay, the carotenoid is typically incorporated into mixed micelles (e.g., using bile salts like sodium taurocholate).

-

-

Enzymatic Reaction:

-

Set up the reaction mixture in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing the purified enzyme, the micellar echinenone substrate, and necessary co-factors (e.g., Fe(II) and an antioxidant like ascorbate).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) in the dark to prevent photodegradation of carotenoids.

-

Include control reactions: no enzyme, heat-inactivated enzyme, and a known substrate like β-carotene.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., a mixture of hexane and ethanol).

-

Extract the carotenoids and their cleavage products into the organic phase.

-

Dry the organic extract under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent for analysis.

-

Analyze the products using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Identify and quantify retinal and other potential apocarotenoids by comparing their retention times and absorption spectra to authentic standards.

-

In Vivo Animal Studies

In vivo studies are essential to determine the bioavailability, bioconversion, and overall vitamin A activity of echinenone in a physiological context. Rodent models (rats or mice) are commonly used.

Protocol: Determination of Echinenone Provitamin A Activity in a Rat Model

-

Animal Model and Diet:

-

Use weanling rats (e.g., Sprague-Dawley strain) depleted of vitamin A by feeding a vitamin A-deficient diet for a specified period (e.g., 4-6 weeks) until signs of deficiency appear or liver vitamin A stores are minimal.

-

Divide the vitamin A-depleted rats into groups:

-

Negative control (vitamin A-deficient diet).

-

Positive control (vitamin A-deficient diet supplemented with a known amount of retinyl acetate).

-

Test group (vitamin A-deficient diet supplemented with a known amount of echinenone).

-

-

-

Supplementation and Monitoring:

-

Administer the supplements orally (e.g., by gavage) for a defined period (e.g., 2-4 weeks).

-

Monitor the animals for weight gain and resolution of vitamin A deficiency symptoms (e.g., xerophthalmia).

-

-

Sample Collection and Analysis:

-

At the end of the study period, euthanize the animals and collect blood and liver samples.

-

Extract lipids from the serum and liver.

-

Quantify retinol and retinyl esters in the liver and retinol in the serum using HPLC.

-

-

Calculation of Provitamin A Activity:

-

Compare the liver vitamin A stores (retinol and retinyl esters) of the echinenone-supplemented group to the retinyl acetate-supplemented group.

-

The relative provitamin A activity of echinenone can be calculated based on the amount of echinenone required to produce the same increase in liver vitamin A stores as a known amount of retinyl acetate.

-

Future Directions and Conclusion

The study of echinenone's provitamin A activity in mammals is an emerging area with significant potential. While it is recognized as a provitamin A carotenoid, a more precise understanding of its bioconversion efficiency and metabolic fate is required. Future research should focus on:

-

Precise RAE Determination: Conducting in vivo studies with purified, isotopically labeled echinenone to establish a definitive RAE value.

-

Metabolite Identification: Characterizing the full range of apocarotenoids produced from the cleavage of echinenone by both BCO1 and BCO2.

-

Bioavailability Studies: Investigating the factors that influence the absorption and bioavailability of echinenone from different dietary sources.

-

Comparative Studies: Comparing the provitamin A activity of echinenone with other 4-keto-carotenoids to understand the structure-activity relationship.

References

An In-depth Technical Guide to the Discovery and Isolation of Echinenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone (β,β-Caroten-4-one) is a naturally occurring ketocarotenoid, an oxygenated derivative of β-carotene, recognized for its distinctive orange-red pigmentation and significant biological activities.[1][2] First identified in marine invertebrates, it is now known to be distributed across various organisms, including cyanobacteria, algae, and certain bacteria.[3][4][5] Echinenone functions as an accessory pigment in photosynthesis, a potent antioxidant, and a provitamin A.[1][3][6] Its role in cellular protection against photooxidative damage and its potential health benefits have made it a subject of increasing interest in biotechnology, nutraceuticals, and drug development.[1] This guide provides a comprehensive overview of the discovery of echinenone, its physicochemical properties, natural sources, and detailed protocols for its isolation and identification.

Discovery and Historical Context

The discovery of echinenone can be traced back to the 1930s through the work of several independent researchers studying pigments in different organisms.

-

1935: Lederer first isolated a carotenoid pigment from the gonads of the sea urchin Paracentrotus lividus, which he named "echinenone."[3]

-

1936: Heilbron and Lythgoe isolated a pigment from the cyanobacterium Oscillatoria rubrescens.[3]

-

1938: Tischer isolated a pigment from the blue-green alga Aphanizomenon flos-aqua and named it "aphanin."[3]

Later work by Goodwin and Taha in 1950 demonstrated that echinenone and aphanin were, in fact, the same compound.[7] Further structural elucidation confirmed its identity as 4-keto-β-carotene.[3][4] A significant milestone was the isolation and identification of echinenone from a bacterial source, Micrococcus roseus, in 1970 by Schwartzel and Cooney, which expanded the known distribution of this carotenoid.[4][8][9]

Physicochemical Properties of Echinenone

Echinenone is a C40 tetraterpenoid.[10] Its structure is characterized by a β-carotene backbone with a ketone group at the C4 position of one of the β-ionone rings.[1][2] This structural feature is responsible for its unique properties compared to its precursor, β-carotene.

| Property | Value | Source(s) |

| IUPAC Name | β,β-Caroten-4-one | [8] |

| Other Names | 4-oxo-β-carotene, Aphanin, Myxoxanthin | [2][3] |

| Molecular Formula | C₄₀H₅₄O | [8] |

| Molar Mass | 550.87 g/mol | [3][8] |

| Appearance | Orange-red crystals | [2][3] |

| Melting Point | 178-180 °C | [3] |

| Absorption Max (λmax) | 472-478 nm (in Chloroform) | [3] |

| Solubility | Freely soluble in carbon disulfide, chloroform, benzene; Slightly soluble in pyridine, ether; Practically insoluble in methanol. | [3] |

Natural Sources and Biosynthesis

Echinenone is found in a diverse range of organisms. Commercial interest is growing in microbial sources for sustainable production.[5]

Key Natural Sources:

-

Marine Invertebrates: Sea urchins (Paracentrotus lividus)[3][5]

-

Cyanobacteria (Blue-Green Algae): Nostoc sp., Aphanizomenon flos-aqua, Oscillatoria rubrescens[3][11]

Biosynthetic Pathway

Echinenone is synthesized from β-carotene in a single enzymatic step. This reaction is catalyzed by β-carotene ketolase (also known as CrtW or CrtO), which introduces a keto group at the 4-position of a β-ionone ring.[8][11][12] This pathway is a key branch in the biosynthesis of various ketocarotenoids, including canthaxanthin.[12]

Experimental Protocol: Isolation and Purification from Micrococcus roseus

The following protocol is adapted from the methodology described by Schwartzel and Cooney (1970) for the isolation of echinenone from the bacterium Micrococcus roseus.[4][9] This general workflow can be adapted for other biological sources.

Step 1: Cell Culture and Harvesting

-

Cultivation: Culture Micrococcus roseus in an appropriate nutrient broth medium under optimal growth conditions (temperature, aeration) until sufficient biomass is achieved. The appearance of the orange-red pigmentation indicates carotenoid production.

-

Harvesting: Centrifuge the culture broth to pellet the bacterial cells.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Lyophilization: Freeze-dry the cell pellet to obtain a dry cell mass.

Step 2: Pigment Extraction

-

Solvent Extraction: Extract the total lipids and pigments from the lyophilized cells using a solvent mixture, typically chloroform-methanol (e.g., 2:1, v/v). Perform the extraction repeatedly until the cell debris becomes colorless.

-

Phase Separation: Pool the solvent extracts and add water to induce phase separation. The carotenoids will partition into the lower chloroform phase.

-

Drying: Collect the chloroform phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude pigment extract.

Step 3: Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Use a column packed with a suitable adsorbent like alumina or silica gel.

-

Elution: Apply the crude extract to the top of the column. Elute with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like acetone or diethyl ether.

-

Fraction Collection: Collect the colored fractions. Echinenone typically elutes as a distinct orange-red band. Monitor the separation visually and by thin-layer chromatography.

-

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Use silica gel G plates.

-

Mobile Phase: Develop the plates in a solvent system such as hexane-acetone (e.g., 80:20, v/v).

-

Visualization: Echinenone will appear as a distinct spot. The retention factor (Rf) value can be compared with an authentic standard. This step is crucial for assessing the purity of the fractions from column chromatography.

-

Step 4: Identification and Characterization

-

UV-Visible Spectroscopy: Dissolve the purified pigment in a suitable solvent (e.g., chloroform, hexane, or ethanol) and record its absorption spectrum. Compare the absorption maxima (λmax) with published values for echinenone.[3]

-

Mass Spectrometry (MS): Determine the molecular weight of the purified compound. The expected molecular ion peak for C₄₀H₅₄O should be observed.

-

Co-chromatography: Compare the chromatographic behavior (on TLC and/or HPLC) of the isolated pigment with an authentic echinenone standard. The isolated compound should have the same retention time/factor as the standard.

-

Chemical Derivatization: A confirmatory test involves the chemical reduction of the keto group. Reduction of echinenone (4-keto-β-carotene) with a reducing agent like sodium borohydride yields isocryptoxanthin (4-hydroxy-β-carotene), which can be identified by its distinct spectral and chromatographic properties.[4][9]

Biological Activity and Potential Applications

Echinenone exhibits several biological activities that are of interest to the pharmaceutical and nutraceutical industries.

-

Antioxidant Activity: Like other carotenoids, echinenone is an effective quencher of singlet oxygen and other reactive oxygen species (ROS), helping to protect cells from oxidative damage.[1] Some studies suggest its antioxidant activity is significantly higher than that of other well-known carotenoids.[6]

-

Provitamin A Activity: Echinenone can be converted to vitamin A in the body, although its activity is about half that of all-trans-β-carotene.[3][6]

-

Other Potential Effects: Preliminary research indicates potential anti-inflammatory and immunomodulatory effects.[1]

These properties make echinenone a promising candidate for use as a natural colorant, a functional food ingredient, and a component in dietary supplements and cosmetic formulations.[6][13]

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Echinenone | C40H54O | CID 5281236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Echinenone [drugfuture.com]

- 4. Isolation and identification of echinenone from Micrococcus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carotenoids: Dietary Sources, Extraction, Encapsulation, Bioavailability, and Health Benefits—A Review of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Echinenone - Wikipedia [en.wikipedia.org]

- 9. Isolation and Identification of Echinenone from Micrococcus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Improved production of echinenone and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Review of the Biological Activities of Microalgal Carotenoids and Their Potential Use in Healthcare and Cosmetic Industries [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Echinenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a naturally occurring ketocarotenoid, is a pigment found in a variety of organisms, including cyanobacteria, algae, and marine invertebrates.[1] Structurally, it is a derivative of β-carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural modification imparts unique physical and chemical properties to Echinenone, distinguishing it from other carotenoids and contributing to its biological activities, which include antioxidant and provitamin A functions. This technical guide provides a comprehensive overview of the physical and chemical properties of Echinenone, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Echinenone are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of Echinenone

| Property | Value | Reference |

| IUPAC Name | β,β-Caroten-4-one | [2] |

| Molecular Formula | C₄₀H₅₄O | [2][3] |

| Molecular Weight | 550.86 g/mol | [3] |

| Appearance | Orange-red crystals | [1] |

| Melting Point | 178-180 °C | [4] |

| Boiling Point | 685.3 ± 25.0 °C (Predicted) | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Solubility | Freely soluble in carbon disulfide, chloroform, benzene. Slightly soluble in pyridine, ether. Practically insoluble in methanol and water. | [5][6] |

Table 2: Spectroscopic Properties of Echinenone

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis Spectroscopy (λmax) | 458 nm (in petroleum ether), 461 nm (in acetone), 461 nm (in ethanol), 459 nm (in hexane), 472-478 nm (in chloroform), 472 nm (in benzene), 476 nm (in DMSO) | [7][8] |

| Mass Spectrometry (APCI-MS/MS) | Positive Ion Mode: [M+H]⁺ at m/z 551. Key fragment ions at m/z 495 ([MH-56]⁺), 459 ([MH-92]⁺), and 203. Negative Ion Mode: [M]⁻ at m/z 550. Key fragment ions at m/z 458 (loss of toluene) and 444 (loss of xylene). | [3] |

| NMR Spectroscopy (¹H and ¹³C) | Detailed spectral data can be found in specialized databases and literature. | [7][9][10] |

Biosynthesis of Echinenone

Echinenone is synthesized from β-carotene through a ketolation reaction catalyzed by the enzyme β-carotene ketolase, also known as CrtW or CrtO.[5][8][11] This enzyme introduces a keto group at the C4 position of one of the β-ionone rings of β-carotene.

Caption: Biosynthetic pathway of Echinenone from Geranylgeranyl pyrophosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Echinenone, as well as protocols for assessing its biological activity.

Extraction and Purification Workflow

A general workflow for the extraction and purification of Echinenone from a biological matrix is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the source material.

Caption: General experimental workflow for Echinenone extraction and analysis.

High-Performance Liquid Chromatography (HPLC-DAD) Analysis

Objective: To separate and quantify Echinenone in a sample extract.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD).

-

Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

-

A: Methanol/Water (98:2, v/v) with 0.1% formic acid.

-

B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

Gradient Elution:

-

A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the nonpolar carotenoids. An example gradient is as follows:

-

0-15 min: 10% to 90% B

-

15-20 min: 90% B (isocratic)

-

20-25 min: 90% to 10% B

-

25-30 min: 10% B (isocratic)

-

Flow Rate: 1.0 mL/min

Detection:

-

Diode array detector monitoring at the λmax of Echinenone (approximately 458-476 nm, depending on the mobile phase composition). A full UV-Vis spectrum (200-600 nm) should also be recorded to confirm peak identity.

Sample Preparation:

-

The dried extract is redissolved in a suitable solvent (e.g., MTBE or the initial mobile phase composition) and filtered through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of isolated Echinenone.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A purified and dried sample of Echinenone (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

-

Tetramethylsilane (TMS) is used as an internal standard.

Data Acquisition:

-

¹H NMR: Standard proton NMR experiment.

-

¹³C NMR: Standard carbon NMR experiment, often with proton decoupling.

-

2D NMR: COSY, HSQC, and HMBC experiments are performed to establish connectivity and assign all proton and carbon signals.

Interpretation:

-

The ¹H NMR spectrum will show characteristic signals for the methyl groups, the polyene chain protons, and the protons on the ionone rings.

-

The ¹³C NMR spectrum will show signals for all 40 carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (around 200 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Echinenone for identification and structural confirmation.

Instrumentation:

-

Liquid chromatography system coupled to a mass spectrometer (LC-MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. A tandem mass spectrometer (MS/MS) is required for fragmentation analysis.

LC Conditions:

-

Use the HPLC method described above.

MS Parameters (APCI):

-

Ionization Mode: Positive and Negative

-

Corona Discharge Current: ~5 µA

-

Vaporizer Temperature: ~400 °C

-

Capillary Temperature: ~200 °C

-

Sheath and Auxiliary Gas (N₂): Optimized for signal intensity.

Data Analysis:

-

In positive ion mode, the protonated molecule [M+H]⁺ is observed. Collision-induced dissociation (CID) of this ion will produce characteristic fragment ions.

-

In negative ion mode, the molecular anion [M]⁻ is observed, and its fragmentation provides complementary structural information.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of Echinenone.

Principle:

-

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Echinenone solutions of varying concentrations in a suitable solvent (e.g., methanol or ethanol).

-

Positive control (e.g., Ascorbic acid or Trolox).

Procedure:

-

Prepare a series of dilutions of the Echinenone sample and the positive control.

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the potential of Echinenone to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Cell Line:

-

RAW 264.7 murine macrophage cell line.

Principle:

-

Lipopolysaccharide (LPS) stimulates RAW 264.7 cells to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be measured using the Griess reagent.

Reagents:

-

RAW 264.7 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Echinenone solutions (dissolved in DMSO and diluted in culture medium).

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Positive control (e.g., L-NAME or dexamethasone).

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Echinenone or the positive control for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (untreated cells) and a vehicle control group (DMSO) should be included.

-

After incubation, collect the cell culture supernatant.

-

To determine the NO concentration, mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of reagents A and B just before use).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways and Biological Activity

Echinenone's biological activities are primarily attributed to its antioxidant properties and its function as a provitamin A. As an antioxidant, Echinenone can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant capacity may indirectly influence various signaling pathways that are sensitive to the cellular redox state, such as the Nrf2-ARE pathway , which is a master regulator of the cellular antioxidant response.[12][13]

As a provitamin A, Echinenone can be converted to retinal and then to retinoic acid in the body. Retinoic acid is a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .[14][15] These receptors act as transcription factors that regulate the expression of a wide range of genes involved in cell growth, differentiation, and development. Therefore, the biological effects of Echinenone can be mediated through both direct antioxidant actions and through the modulation of gene expression via retinoid signaling pathways. Further research is needed to fully elucidate the specific signaling cascades directly modulated by Echinenone.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Separation and quantification of 15 carotenoids by reversed phase high performance liquid chromatography coupled to diode array detection with isosbestic wavelength approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. [PDF] Both retinoic-acid-receptor- and retinoid-X-receptor-dependent signalling pathways mediate the induction of the brown-adipose-tissue-uncoupling-protein-1 gene by retinoids. | Semantic Scholar [semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Echinenone Extraction from Microalgae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a keto-carotenoid with significant antioxidant and provitamin A activity, is a promising bioactive compound for applications in the pharmaceutical, nutraceutical, and cosmetic industries. Microalgae, particularly specific strains of Botryococcus braunii and certain cyanobacteria, have emerged as potent natural sources of this valuable pigment. This document provides a detailed protocol for the efficient extraction of echinenone from microalgal biomass, a summary of reported yields, and an overview of the biosynthetic pathway. The provided methodologies and data aim to support researchers in the isolation, quantification, and further development of echinenone-based products.

Introduction

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria. Among these, echinenone (4-keto-β-carotene) has garnered interest due to its biological activities, which include potent antioxidant properties. The increasing demand for natural and sustainable sources of bioactive compounds has positioned microalgae as a key platform for the production of echinenone. This application note details a robust protocol for the extraction and quantification of echinenone from microalgal sources, with a particular focus on a high-yielding strain of Botryococcus braunii.

Data Presentation: Echinenone Yield from Microalgae

The yield of echinenone can vary significantly depending on the microalgal species, cultivation conditions, and the extraction method employed. The following table summarizes quantitative data from a notable high-producing strain.

| Microalgal Strain | Extraction Method | Echinenone Yield (% of Dry Biomass) | Reference |

| Botryococcus braunii BOT-20 | n-hexane/acetone (3:1, v/v) | 30.5% | [1] |

Experimental Protocols

Protocol 1: Echinenone Extraction from Botryococcus braunii

This protocol is optimized for the extraction of echinenone from the high-yielding Botryococcus braunii strain BOT-20.[1]

Materials:

-

Freeze-dried Botryococcus braunii biomass

-

n-hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Centrifuge

-

Rotary evaporator

-

Glass vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh 100 mg of freeze-dried Botryococcus braunii biomass into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of n-hexane/acetone (3:1, v/v) solution to the centrifuge tube.

-

Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. Place the tube on a shaker at room temperature for 4 hours, protected from direct light.

-

Centrifugation: Centrifuge the suspension at 5000 x g for 10 minutes to pellet the biomass.

-

Supernatant Collection: Carefully decant the supernatant, which contains the extracted pigments, into a clean, pre-weighed round-bottom flask.

-

Re-extraction (Optional but Recommended): To maximize the yield, add another 10 mL of the n-hexane/acetone solvent to the pellet, vortex, shake for 1 hour, and centrifuge again. Combine the supernatant with the first extract.

-

Solvent Evaporation: Remove the solvent from the collected supernatant using a rotary evaporator at 40°C until a dry pigment residue is obtained.

-

Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or the HPLC mobile phase) for subsequent quantification by HPLC.

Protocol 2: Quantification of Echinenone by High-Performance Liquid Chromatography (HPLC)

This method is a general guideline for the quantification of carotenoids and can be adapted for echinenone.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for carotenoid separation.

-

Mobile Phase: A gradient of solvents is typically employed. A common system involves a mixture of methanol, acetonitrile, and water. For example, a mobile phase of dichloromethane/acetonitrile/methanol/water (22.5:9.5:67.5:0.5) has been used for the separation of various carotenoids and chlorophylls.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: Echinenone has a maximum absorption at approximately 458 nm in acetone. The detector should be set to monitor this wavelength.

-

Injection Volume: 20 µL.

-

Standard Curve: Prepare a standard curve using a purified echinenone standard of known concentrations to accurately quantify the amount in the extracted samples.

Visualization of Key Processes

Carotenoid Biosynthesis Pathway to Echinenone

The following diagram illustrates the key steps in the biosynthesis of carotenoids in microalgae, leading to the formation of echinenone from β-carotene. This pathway is a simplified representation of the methylerythritol 4-phosphate (MEP) pathway, which is the primary route for carotenoid synthesis in these organisms.

Caption: Carotenoid biosynthesis pathway leading to echinenone.

Experimental Workflow for Echinenone Extraction

The diagram below outlines the sequential steps involved in the extraction of echinenone from microalgal biomass as described in Protocol 1.

Caption: Experimental workflow for echinenone extraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Echinenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone is a naturally occurring keto-carotenoid found in various microorganisms, including cyanobacteria and certain algae.[1] It is an intermediate in the biosynthesis of other carotenoids, such as canthaxanthin.[2] With growing interest in natural pigments for pharmaceutical and nutraceutical applications, accurate and reliable quantification of echinenone is crucial. This application note provides a detailed protocol for the quantification of echinenone using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The described method is based on established principles for carotenoid analysis, offering a robust and reproducible approach for researchers.

Experimental Protocols

1. Standard Preparation

A stock solution of authentic echinenone standard should be prepared in a suitable organic solvent, such as acetone or a mixture of methanol and methyl tert-butyl ether, to a final concentration of 1 mg/mL. The solution should be stored in amber vials at -20°C to prevent degradation. Working standards are prepared by diluting the stock solution to a series of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

2. Sample Preparation (from microbial biomass)

A general procedure for the extraction of echinenone from microbial cells is as follows:

-

Harvest the microbial biomass by centrifugation.

-

Lyophilize the cell pellet to remove water.

-

Extract the pigments from the dried biomass using a mixture of cold acetone and methanol (7:2, v/v).[3]

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the carotenoids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

3. HPLC Instrumentation and Conditions

The following HPLC system configuration and parameters are recommended for the analysis of echinenone:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C30 reversed-phase column is recommended for optimal separation of carotenoids and their isomers.[4][5]

-

Example: Cogent C30™, 5 µm, 200Å, 4.6 x 250 mm.[4]

-

-

Mobile Phase: A gradient elution is typically employed for the separation of a wide range of carotenoids.

-

Flow Rate: 1.0 mL/minute.[4]

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The detection wavelength should be set at the absorption maximum of echinenone. The reported absorption maxima for echinenone are in the range of 458-461 nm.[1] A detection wavelength of 450 nm is commonly used for general carotenoid analysis and is suitable for echinenone.[4]

Data Presentation

The quantification of echinenone is achieved by integrating the peak area at its specific retention time and comparing it to the calibration curve generated from the standards. The following table summarizes typical quantitative data that can be expected from a validated HPLC method for carotenoids, including echinenone.

| Parameter | Echinenone |

| Retention Time (min) | Analyte- and method-dependent |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | Method-dependent |

| Limit of Quantification (LOQ) | Method-dependent |

| Repeatability (RSDr %) | 2.2 - 16.2%[6] |

| Reproducibility (RSDR %) | 6.8 - 39%[6] |

Note: The repeatability and reproducibility values are from an interlaboratory study on a multi-analyte method for various carotenoids in feed and are indicative of expected performance.[6]

Mandatory Visualization

References

- 1. epic.awi.de [epic.awi.de]

- 2. researchgate.net [researchgate.net]

- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 4. mtc-usa.com [mtc-usa.com]

- 5. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols for LC-MS Analysis of Echinenone and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone is a naturally occurring ketocarotenoid with significant antioxidant and potential anti-inflammatory properties.[1] As interest in its therapeutic potential grows, robust and reliable analytical methods are required to quantify echinenone and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of echinenone and its related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methodologies are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Metabolic Pathways of Echinenone

Echinenone is biosynthetically derived from β-carotene through the action of β-carotene ketolase.[2] In several organisms, it can be further metabolized to canthaxanthin or 3'-hydroxyechinenone.[3][4] While the detailed mammalian metabolism of echinenone is not yet fully elucidated, it is hypothesized to undergo oxidative transformations similar to other carotenoids.

Biosynthetic pathway of echinenone.

Signaling Pathways Modulated by Echinenone

Echinenone's biological activity is linked to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

2.1. Antioxidant and Anti-inflammatory Signaling

Carotenoids like echinenone are known to exert their protective effects by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB pathway.[5]

Echinenone's role in antioxidant and anti-inflammatory pathways.

2.2. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Echinenone, as a lipid-soluble molecule, may interact with nuclear receptors such as PPARs, which are key regulators of lipid metabolism and inflammation.

Hypothesized PPAR activation by echinenone.

Experimental Protocols

3.1. Sample Preparation from Plasma

This protocol outlines the extraction of echinenone and its metabolites from a plasma matrix.

Workflow for plasma sample preparation.

Protocol Details:

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard: To 200 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., deuterated echinenone, if available, or a structurally similar carotenoid).

-

Protein Precipitation: Add 600 µL of cold acetonitrile containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) to precipitate proteins.

-

Extraction: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

3.2. LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of echinenone and its related compounds. Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C30 reverse-phase, 2.1 x 100 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol/Methyl-tert-butyl ether (80:20, v/v) with 0.1% Formic Acid |

| Gradient | 0-2 min, 80% B; 2-10 min, 80-95% B; 10-15 min, 95% B; 15-15.1 min, 95-80% B; 15.1-20 min, 80% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical Examples):

These transitions are based on the molecular weights and plausible fragmentation patterns of carotenoids. They must be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Echinenone | 551.4 | 459.4 | 25 |

| Canthaxanthin | 565.4 | 473.4 | 28 |

| 3'-Hydroxyechinenone | 567.4 | 475.4 | 26 |

| Echinenone-d6 (IS) | 557.4 | 465.4 | 25 |

Data Presentation

4.1. Method Validation Data (Example)

The following tables present example data for a method validation study using spiked plasma samples.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Echinenone | 1 - 500 | 0.9985 |

| Canthaxanthin | 1 - 500 | 0.9979 |

| 3'-Hydroxyechinenone | 1 - 500 | 0.9991 |

Table 2: Accuracy and Precision

| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Echinenone | 5.0 | 4.8 ± 0.3 | 96.0 | 6.3 |

| 50.0 | 51.2 ± 2.5 | 102.4 | 4.9 | |

| 400.0 | 390.5 ± 15.1 | 97.6 | 3.9 | |

| Canthaxanthin | 5.0 | 5.2 ± 0.4 | 104.0 | 7.7 |

| 50.0 | 48.9 ± 3.1 | 97.8 | 6.3 | |

| 400.0 | 408.1 ± 18.2 | 102.0 | 4.5 | |

| 3'-Hydroxyechinenone | 5.0 | 4.9 ± 0.3 | 98.0 | 6.1 |

| 50.0 | 52.1 ± 2.8 | 104.2 | 5.4 | |

| 400.0 | 395.7 ± 14.5 | 98.9 | 3.7 |

4.2. Sample Analysis Data (Example)

Table 3: Analyte Concentrations in a Dosed Rat Plasma Study (Hypothetical Data)

| Time Point (hours) | Echinenone (ng/mL) | Canthaxanthin (ng/mL) | 3'-Hydroxyechinenone (ng/mL) |

| 0 (Pre-dose) | < LOQ | < LOQ | < LOQ |

| 1 | 125.6 | 15.2 | 8.9 |

| 2 | 289.4 | 35.8 | 21.4 |

| 4 | 350.1 | 48.9 | 32.7 |

| 8 | 210.8 | 65.3 | 45.1 |

| 12 | 98.2 | 50.1 | 38.6 |

| 24 | 25.7 | 22.4 | 18.2 |

Disclaimer: The provided protocols, MRM transitions, and quantitative data are for illustrative purposes and should be considered as a starting point. All methods require in-house validation and optimization to meet the specific requirements of the analytical instrumentation and study objectives. The information on mammalian metabolism and signaling pathways is based on current scientific literature and may be subject to change as new research emerges.

References

- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]